molecular formula C14H24N4O2 B2516887 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide CAS No. 1240663-69-7

2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide

Cat. No. B2516887
CAS RN: 1240663-69-7
M. Wt: 280.372
InChI Key: ITXVSGAQCJHKIC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C17H24N4O2S . It’s a derivative of the amino acid lysine .


Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a cyclopentyl group, an amide group, and a cyanide group . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. It’s likely to have properties common to other similar organic compounds, such as being solid at room temperature and being soluble in organic solvents .

properties

IUPAC Name

2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-11(2)16-12(19)8-18(3)9-13(20)17-14(10-15)6-4-5-7-14/h11H,4-9H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXVSGAQCJHKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(C)CC(=O)NC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-(propan-2-yl)acetamide

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